4-(6-(dimethylamino)pyridazin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide
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Description
4-(6-(dimethylamino)pyridazin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as DMP785, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Research has explored pyridazinone compounds for their herbicidal activity, demonstrating mechanisms such as inhibition of photosynthesis and the Hill reaction in barley. These compounds exhibit phytotoxicity, with some showing resistance to metabolic detoxication in plants and interference with chloroplast development, marking them as potent herbicides with dual action mechanisms (Hilton et al., 1969).
Synthesis of Polyamides Containing Nucleobases
The synthesis of polyamides incorporating nucleobases like theophylline, thymine, uracil, and adenine demonstrates the versatility of piperazine derivatives in creating polymers with potential biomedical applications. These compounds, obtained through reactions involving piperazine, exhibit solubility in water and organic solvents, suggesting their utility in drug delivery systems (Hattori & Kinoshita, 1979).
Novel Anti-Inflammatory and Analgesic Agents
A study on benzodifuranyl derivatives, including those with piperazine linkers, uncovered compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory properties. This research illustrates the therapeutic potential of piperazine derivatives in the development of new medications for pain and inflammation management (Abu‐Hashem et al., 2020).
Antibacterial and Biofilm Inhibition
Compounds featuring a piperazine linker have shown promising antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. These findings suggest the potential of piperazine derivatives in combating bacterial infections and biofilm-associated problems (Mekky & Sanad, 2020).
Antimicrobial Thiazolidinones
Research on thiazolidinone derivatives linked with piperazine has revealed antimicrobial activity against a range of bacteria and fungi, highlighting the importance of these compounds in developing new antimicrobial agents (Patel et al., 2012).
properties
IUPAC Name |
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-6-4-5-7-16(14)20-18(25)24-10-8-23(9-11-24)15-12-17(22(2)3)21-19-13-15/h4-7,12-13H,8-11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXTGCHTZFUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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